BenchChemオンラインストアへようこそ!

(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

α4β2 nAChR binding affinity azetidine vs pyrrolidine

(5‑Methylisoxazol‑3‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone (CAS 1904317‑43‑6) belongs to the isoxazolylpyridine ether class of α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists. The compound combines a 5‑methylisoxazole core, a pyridin‑3‑yloxy linker, and an azetidine amide scaffold, a structural arrangement associated with high affinity, selectivity over ganglionic α3β4‑nAChRs, and antidepressant‑like activity in preclinical models.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 1904317-43-6
Cat. No. B2668911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1904317-43-6
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C13H13N3O3/c1-9-5-12(15-19-9)13(17)16-7-11(8-16)18-10-3-2-4-14-6-10/h2-6,11H,7-8H2,1H3
InChIKeyJIDMGHQRIUQPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5‑Methylisoxazol‑3‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone (CAS 1904317‑43‑6) – A Differentiated Isoxazolylpyridine Ether for α4β2‑nAChR Research


(5‑Methylisoxazol‑3‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone (CAS 1904317‑43‑6) belongs to the isoxazolylpyridine ether class of α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists. The compound combines a 5‑methylisoxazole core, a pyridin‑3‑yloxy linker, and an azetidine amide scaffold, a structural arrangement associated with high affinity, selectivity over ganglionic α3β4‑nAChRs, and antidepressant‑like activity in preclinical models [1]. Its design stems from medicinal chemistry efforts to eliminate metabolically labile hydroxyl groups while preserving pharmacological potency [REFS-1, REFS-2].

Why Procuring a Generic Isoxazolylpyridine Ether Instead of (5‑Methylisoxazol‑3‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone Can Compromise Research Outcomes


Within the isoxazolylpyridine ether chemotype, small structural variations produce large differences in receptor affinity, functional efficacy, and metabolic stability. For example, expanding the azetidine ring to a pyrrolidine (compound 13 vs 18 in Yu et al. 2012) caused a ≥30‑fold loss in potency at β2‑containing nAChRs [1]. Similarly, replacing the metabolically inert methyl group with a hydroxylated side chain reintroduces susceptibility to glucuronidation and sulfation clearance, as demonstrated for the hydroxyl analog (compound 4) [1]. Consequently, procuring a generic analog lacking the specific 5‑methylisoxazole and azetidine combination risks selecting a compound with inferior target engagement, reduced selectivity, or pharmacokinetic liabilities that are not representative of this lead scaffold.

Quantitative Differentiation Evidence for (5‑Methylisoxazol‑3‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone Relative to Closest Analogs


Azetidine Ring Confers ≥30‑Fold Higher α4β2 Binding Affinity Over Pyrrolidine Analogs

In the isoxazolylpyridine ether series, the azetidine‑containing scaffold (represented by compound 13, a close structural analog of the target compound) exhibited a Ki of 0.6 ± 0.1 nM at human α4β2‑nAChRs. The direct pyrrolidine analog (compound 18) showed a Ki of 23.1 ± 2.8 nM, representing an approximately 38‑fold reduction in affinity [1]. This trend held across all β2‑containing subtypes tested. Because the target compound retains the azetidine ring, it is expected to maintain this affinity advantage over any pyrrolidine‑based comparator.

α4β2 nAChR binding affinity azetidine vs pyrrolidine

5‑Methyl Substitution Eliminates Metabolic Hydroxyl Clearance Liability While Retaining Potency

The parent compound 4 bears a hydroxyl side chain that is subject to glucuronidation and sulfation, raising metabolic clearance concerns. SAR studies demonstrated that substituting the hydroxyl with a methyl group (as in compound 38, the ethyl/alkyl analog) maintained comparable α4β2 affinity (Ki = 0.4 ± 0.1 nM) and functional partial agonist activity (EC50 43–60 nM range) [1]. The target compound’s 5‑methylisoxazole motif mimics this de‑hydroxylation strategy, offering a metabolically more stable phenotype while preserving the key pharmacophoric interactions.

metabolic stability hydroxyl clearance methyl isoxazole

High Selectivity for α4β2‑nAChRs Over Ganglionic α3β4‑nAChRs Compared to Nicotine and Varenicline

In the same chemical series, azetidine‑containing ligands (compound 13 analog) showed no detectable activity at rat α3β4‑nAChRs (Ki > 10,000 nM) and no functional agonist or antagonist activity at human ganglionic α3β4‑ or muscle‑type nAChRs [1]. In contrast, nicotine has a Ki of 4.9 nM at α4β2 but only 23‑fold selectivity over α3β4 (Ki = 260 nM), while varenicline has Ki values of 0.4 nM (α4β2) and 86 nM (α3β4) [1]. The azetidine‑isoxazole scaffold thus offers substantially greater subtype discrimination.

α4β2 selectivity α3β4 counter‑screen nAChR subtype selectivity

In Vivo Antidepressant‑Like Efficacy Confirmed for Structurally Analogous De‑Hydroxylated Compounds

De‑hydroxylated analogs of the isoxazolylpyridine ether series (compounds 25, 26, and 38) demonstrated statistically significant reductions in immobility in the mouse forced swim test at doses of 5–30 mg/kg i.p., comparable to sertraline (20 mg/kg) [1]. Because the target compound shares the same azetidine‑isoxazole pharmacophore and lacks a hydroxyl group, it is positioned within the same efficacy‑proven cluster, whereas hydroxyl‑bearing analogs (e.g., compound 13) have not been explicitly evaluated in the same behavioral paradigm.

forced swim test antidepressant in vivo efficacy

Optimal Application Scenarios for (5‑Methylisoxazol‑3‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone Based on Demonstrated Differentiation


CNS Receptor Occupancy and Selectivity Profiling Studies

The compound’s sub‑nanomolar affinity at α4β2‑nAChRs and >10,000‑fold selectivity over ganglionic α3β4 receptors [1] make it well‑suited for ex vivo receptor occupancy assays and autoradiography studies where clear differentiation between high‑affinity CNS targets and peripheral nAChRs is required. Its azetidine scaffold ensures low non‑specific binding compared to pyrrolidine‑based analogs.

Metabolic Stability‑Optimized Tool Compound for In Vivo CNS Pharmacology

The 5‑methyl substitution circumvents the rapid Phase II metabolism seen with hydroxyl‑bearing analogs [1]. This design feature supports use in repeated‑dosing rodent behavioral studies, such as the forced swim test, where sustained target engagement is necessary to observe antidepressant‑like effects. Researchers requiring a metabolically robust α4β2‑partial agonist should prioritize this chemotype over hydroxylated alternatives [1].

Chemical Biology Probe for α4β2‑ versus α3β4‑nAChR Dissection

Because the compound’s structural class shows no detectable activity at α3β4‑nAChRs [1], it serves as a clean pharmacological tool for isolating α4β2‑mediated signaling in mixed neuronal preparations. This contrasts with nicotine or varenicline, which retain measurable α3β4 engagement and may confound interpretation of subunit‑specific effects.

Lead Scaffold for Antidepressant Drug Discovery Programs

The compound embodies the key SAR findings of the isoxazolylpyridine ether series: azetidine ring for potency, methyl group for metabolic stability, and high α4β2 selectivity [1]. Medicinal chemistry teams pursuing novel nAChR‑based antidepressants can use this compound as a reference standard for benchmarking new analogs in binding, functional, and behavioral assays.

Quote Request

Request a Quote for (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.